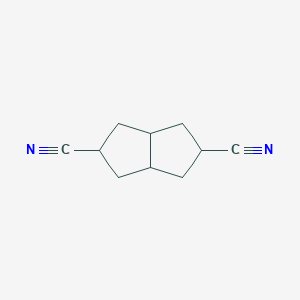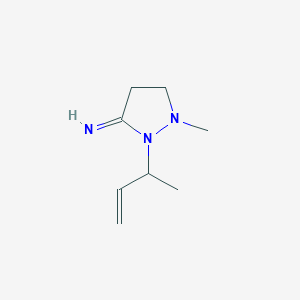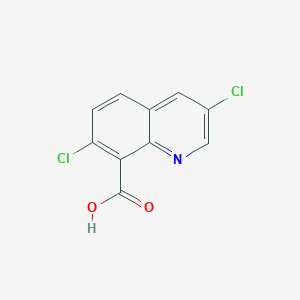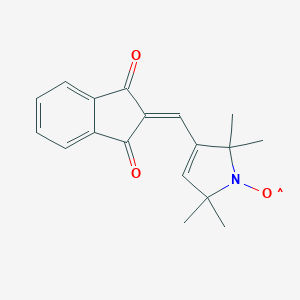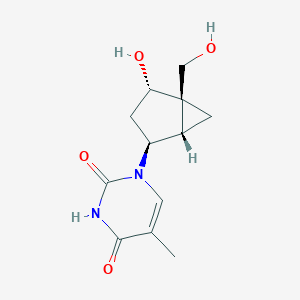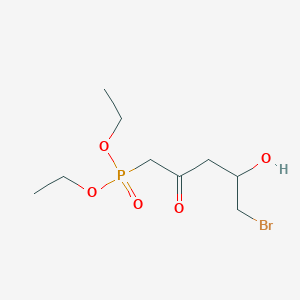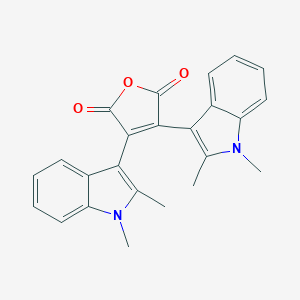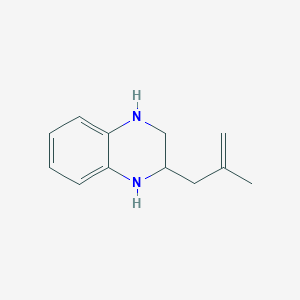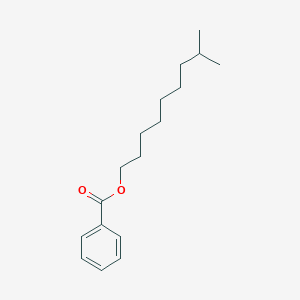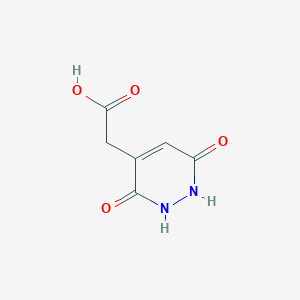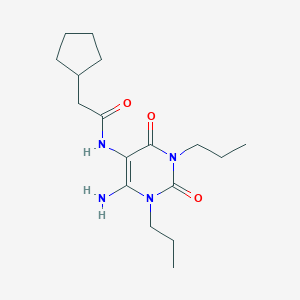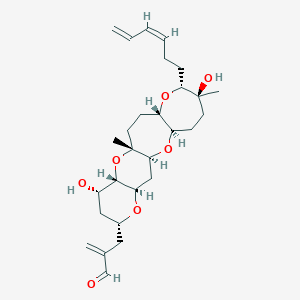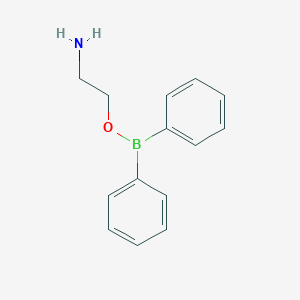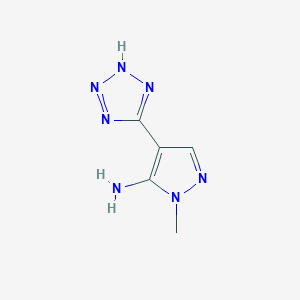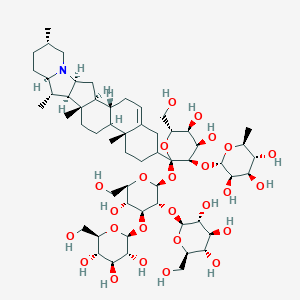
Neohyacinthoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neohyacinthoside is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. It belongs to the group of natural products known as iridoids, which are widely distributed in various plant species. Neohyacinthoside has been isolated from several plants, including Hyacinthus orientalis, and has been found to possess numerous biological activities.
Wirkmechanismus
The mechanism of action of neohyacinthoside is not fully understood. However, it has been suggested that its biological activities may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Neohyacinthoside has also been shown to modulate the expression of genes involved in cell proliferation and apoptosis.
Biochemische Und Physiologische Effekte
Neohyacinthoside has been found to exert various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. It also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Neohyacinthoside has been found to modulate the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of neohyacinthoside is its low toxicity and high solubility in water, which makes it suitable for use in in vitro and in vivo experiments. However, its low abundance in natural sources makes it difficult to obtain large quantities for extensive studies. Additionally, the cost of synthesis can be high, which may limit its use in large-scale experiments.
Zukünftige Richtungen
The potential therapeutic applications of neohyacinthoside are vast, and further research is needed to fully understand its mechanism of action and to develop new drugs based on its structure. Some future directions for research include:
1. Investigating the effect of neohyacinthoside on the immune system.
2. Studying the potential of neohyacinthoside as a treatment for neurodegenerative diseases.
3. Investigating the effect of neohyacinthoside on the gut microbiome.
4. Developing new methods for the synthesis of neohyacinthoside to improve its yield and purity.
5. Conducting clinical trials to evaluate the safety and efficacy of neohyacinthoside in humans.
In conclusion, neohyacinthoside is a promising natural product with numerous potential therapeutic applications. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the development of new drugs to treat various diseases. Further research is needed to fully understand its mechanism of action and to develop new drugs based on its structure.
Synthesemethoden
Neohyacinthoside can be synthesized through the hydrolysis of its precursor, hyacinthoside, which is obtained from the bulbs of Hyacinthus orientalis. The hydrolysis reaction can be catalyzed by either acid or enzymatic methods. The acid-catalyzed hydrolysis involves the use of concentrated hydrochloric acid, while the enzymatic method uses enzymes such as β-glucosidase or α-L-rhamnosidase. The enzymatic method is preferred as it is more selective and yields higher purity of neohyacinthoside.
Wissenschaftliche Forschungsanwendungen
Neohyacinthoside has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to have an inhibitory effect on the growth of cancer cells. These properties make neohyacinthoside a promising candidate for the development of new drugs to treat various diseases.
Eigenschaften
CAS-Nummer |
115491-59-3 |
|---|---|
Produktname |
Neohyacinthoside |
Molekularformel |
C57H93NO25 |
Molekulargewicht |
1192.3 g/mol |
IUPAC-Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-[(1S,2S,10R,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C57H93NO25/c1-21-6-9-29-22(2)35-30(58(29)16-21)15-28-26-8-7-24-14-25(10-12-55(24,4)27(26)11-13-56(28,35)5)57(50(44(71)39(66)34(20-62)82-57)81-51-45(72)41(68)36(63)23(3)75-51)83-54-49(80-53-47(74)43(70)38(65)32(18-60)77-53)48(40(67)33(19-61)78-54)79-52-46(73)42(69)37(64)31(17-59)76-52/h7,21-23,25-54,59-74H,6,8-20H2,1-5H3/t21-,22+,23-,25?,26+,27?,28-,29+,30-,31+,32+,33+,34+,35-,36-,37+,38+,39+,40+,41+,42-,43-,44+,45+,46+,47+,48-,49+,50+,51-,52-,53-,54-,55-,56-,57+/m0/s1 |
InChI-Schlüssel |
SMPUPAPVQOZDSZ-ZREDAJMWSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CCC5[C@H]4CC=C6[C@@]5(CCC(C6)[C@]7([C@@H]([C@@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)C |
SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)C7(C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C |
Kanonische SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)C7(C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C |
Synonyme |
neohyacinthoside solanidine-3-O-rhamnopyranosyl-(1-2)-(beta-glucopyranosyl-(1-6)-beta-glucopyranosyl-(1-3)-beta-glucopyranosyl-(1-4))-beta-glucopyraneside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



